5-Chlorothiazolo[5,4-b]pyridin-2-amine
Overview
Description
The compound 5-Chlorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that is part of a broader class of chemicals with potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazole ring fused to a pyridine ring, with a chlorine substituent and an amine group, which can be a focal point for further chemical modifications.
Synthesis Analysis
The synthesis of related heteroazine fused thiazole-2-carbonitriles has been described using a two-step route starting from Appel salt and ortho- or para-chloro substituted meta-aminoazines, yielding moderate to near quantitative yields . Another related synthesis involves the condensation of aminopyrazoles with α-acetyl γ-butyrolactone followed by cyclization with phosphorous oxychloride to produce 5-chloroethylpyrazolo[3,4-b]pyridines, which can be further converted to tricyclic pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines upon treatment with primary amines .
Molecular Structure Analysis
The molecular geometry and electronic structure of a similar compound, 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, have been investigated, revealing the stable conformers and electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are indicative of the compound's potential in non-linear optical applications . The crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, have been determined, providing insights into the tautomeric forms and conformational aspects of these molecules .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For instance, the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine led to the formation of a new class of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, showcasing the potential for diverse chemical transformations . Additionally, the conversion of aminopyrazoles into azine fused thiazole-2-carbonitriles through thermolysis and ANRORC style ring transformation has been documented .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. These studies provide valuable information on the vibrational wavenumbers, molecular electrostatic potential surface maps, and electronic properties such as frontier orbitals and band gap energies . The crystallographic analysis has also contributed to understanding the solid-state properties, including the crystalline system, cell constants, and geometry of the molecules .
Scientific Research Applications
Synthesis and Chemical Applications
5-Chlorothiazolo[5,4-b]pyridin-2-amine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. It's involved in the formation of complex structures like pyrazolo[3,4‐b]pyrrolo[2,3‐d]pyridines and pyrazolo[3,4‐b]pyridines. These compounds are synthesized through condensation, cyclization, and reactions with primary amines or other organic molecules, showcasing the chemical's versatility in creating diverse molecular frameworks (Toche et al., 2008), (K. Sahasrabudhe et al., 2009), (H. M. Ibrahim et al., 2011).
Biological and Medicinal Applications
Research has explored the potential of derivatives of 5-Chlorothiazolo[5,4-b]pyridin-2-amine in the medical field, particularly focusing on their anticancer properties. Compounds synthesized from this chemical have been tested against various cancer cell lines, showing promising results. The chemical's derivatives demonstrate significant bioactivity, highlighting its potential as a cornerstone in developing novel anticancer agents (K. Chavva et al., 2013), (N. Y. Megally Abdo & M. Kamel, 2015).
Novel Heterocyclic System Construction
5-Chlorothiazolo[5,4-b]pyridin-2-amine is instrumental in creating novel heterocyclic systems. The compound's derivatives are utilized in reactions with heterocyclic amines, aryl sulfonic chlorides, and other reagents to produce a variety of heterocyclic systems with potential antibacterial and antiproliferative activities. This utility underscores the chemical's role in the development of new therapeutic agents (M. Ibrahim et al., 2022), (K. Poręba et al., 2015).
Fluorescence and Photophysical Studies
5-Chlorothiazolo[5,4-b]pyridin-2-amine derivatives are also studied for their fluorescence properties. Research into the effects of substituents on the fluorescence properties of these compounds contributes valuable insights, potentially opening new avenues for their application in fluorescent materials and optical devices (Shivaraj P. Patil et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLUBJCLSIZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401393 | |
Record name | 5-chlorothiazolo[5,4-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiazolo[5,4-b]pyridin-2-amine | |
CAS RN |
31784-71-1 | |
Record name | 5-Chlorothiazolo[5,4-b]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31784-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chlorothiazolo[5,4-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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